6A-アジド-6A-デオキシ-β-シクロデキストリン

説明

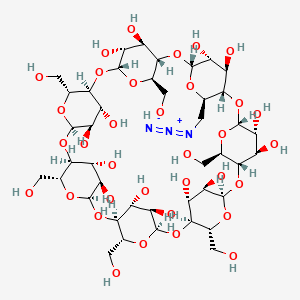

6A-Azido-6A-deoxy-beta-cyclodextrin is a novel water-soluble Schiff base ligand derived from beta-cyclodextrin. It is characterized by the presence of an azide group at the 6A position, which allows it to participate in click chemistry reactions. This compound is particularly useful in various scientific research applications due to its unique chemical properties and reactivity .

科学的研究の応用

Applications in Drug Delivery

2.1 Enhancing Drug Solubility and Bioavailability

One of the primary applications of 6A-Azido-6A-deoxy-beta-cyclodextrin is in improving the solubility and bioavailability of poorly soluble drugs. The unique structure of cyclodextrins allows them to form inclusion complexes with various pharmaceutical agents, enhancing their therapeutic efficacy.

Case Study: Dexamethasone Delivery

Research has demonstrated that 6A-Azido-6A-deoxy-beta-cyclodextrin can enhance the topical delivery of dexamethasone through thermoresponsive nanogels. This method improves drug penetration and retention in target tissues, showcasing its potential in treating inflammatory conditions .

Bioconjugation and Click Chemistry

3.1 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide functionality enables 6A-Azido-6A-deoxy-beta-cyclodextrin to participate in click chemistry reactions, particularly CuAAC. This reaction allows for the selective conjugation of biomolecules, which is crucial in developing targeted therapies.

3.2 Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

In addition to CuAAC, this compound can undergo SPAAC with molecules containing DBCO (dibenzocyclooctyne) or BCN (bicyclononyne) groups, providing a versatile platform for bioconjugation applications without the need for copper catalysts .

Catalytic Applications

4.1 Aqueous Biphasic Hydroformylation

6A-Azido-6A-deoxy-beta-cyclodextrin has been utilized as a catalyst in aqueous biphasic hydroformylation reactions. This application demonstrates its role as a ligand that can facilitate chemical transformations while remaining soluble in water .

Summary Table of Applications

Future Directions and Research Opportunities

The unique properties of 6A-Azido-6A-deoxy-beta-cyclodextrin present numerous opportunities for future research:

- Targeted Drug Delivery Systems : Further exploration into its use in targeted therapies could enhance treatment efficacy while minimizing side effects.

- Environmental Applications : Investigating its potential role in environmental remediation processes could open new avenues for sustainable chemistry.

- Nanotechnology : Integrating this compound into nanostructured materials may lead to innovative drug delivery systems with improved performance.

生化学分析

Biochemical Properties

6A-Azido-6A-deoxy-beta-cyclodextrin plays a significant role in biochemical reactions, particularly in click chemistry. The azido group allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups . This reaction is highly specific and efficient, making 6A-Azido-6A-deoxy-beta-cyclodextrin a useful reagent for bioconjugation and labeling of biomolecules. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable covalent bonds. The nature of these interactions is primarily based on the formation of triazole linkages, which are stable and biocompatible .

Cellular Effects

6A-Azido-6A-deoxy-beta-cyclodextrin has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the surface of cells with azide groups, allowing for the attachment of functional molecules through click chemistry . This modification can impact gene expression and cellular metabolism by altering the interactions between cell surface receptors and their ligands. Additionally, 6A-Azido-6A-deoxy-beta-cyclodextrin can be used to deliver therapeutic agents to specific cell types, enhancing their efficacy and reducing off-target effects .

Molecular Mechanism

The molecular mechanism of 6A-Azido-6A-deoxy-beta-cyclodextrin involves its ability to form covalent bonds with biomolecules through azide-alkyne cycloaddition reactions . This mechanism allows for the precise modification of proteins, nucleic acids, and other biomolecules, enabling the study of their functions and interactions. The compound can also inhibit or activate enzymes by covalently attaching to their active sites, thereby modulating their activity. Changes in gene expression can occur as a result of these modifications, leading to altered cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6A-Azido-6A-deoxy-beta-cyclodextrin can change over time due to its stability and degradation properties . The compound is generally stable under standard storage conditions, but its activity may decrease over extended periods. Long-term studies have shown that 6A-Azido-6A-deoxy-beta-cyclodextrin can have lasting effects on cellular function, particularly when used in in vitro or in vivo experiments. These effects are often dependent on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of 6A-Azido-6A-deoxy-beta-cyclodextrin in animal models vary with different dosages . At low doses, the compound can effectively modify biomolecules without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and inflammation. Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical modifications without inducing toxicity .

Metabolic Pathways

6A-Azido-6A-deoxy-beta-cyclodextrin is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can affect metabolic flux by modifying key enzymes involved in metabolic processes. Additionally, it can alter metabolite levels by facilitating the conjugation of metabolites with azide groups, thereby influencing their stability and activity .

Transport and Distribution

Within cells and tissues, 6A-Azido-6A-deoxy-beta-cyclodextrin is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its efficacy and specificity. The compound’s ability to form stable covalent bonds with biomolecules also contributes to its targeted distribution within cells .

Subcellular Localization

The subcellular localization of 6A-Azido-6A-deoxy-beta-cyclodextrin is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. This localization is crucial for its activity, as it allows for the precise modification of biomolecules in specific cellular contexts .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6A-Azido-6A-deoxy-beta-cyclodextrin typically involves the following steps:

Starting Material: Beta-cyclodextrin is used as the starting material.

Introduction of Azide Group: The hydroxyl group at the 6A position of beta-cyclodextrin is first converted to a leaving group, such as a tosylate or mesylate.

Substitution Reaction: The leaving group is then replaced by an azide group through a nucleophilic substitution reaction using sodium azide (NaN3) in a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Industrial Production Methods

While specific industrial production methods for 6A-Azido-6A-deoxy-beta-cyclodextrin are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity .

化学反応の分析

Types of Reactions

6A-Azido-6A-deoxy-beta-cyclodextrin undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.

Substitution Reactions: The azide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst (e.g., CuSO4), a reducing agent (e.g., sodium ascorbate), and an alkyne-containing molecule in a suitable solvent (e.g., water or DMSO).

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Involves the use of DBCO or BCN-containing molecules without the need for a catalyst.

Major Products Formed

CuAAC Reaction: Forms 1,2,3-triazole derivatives.

SPAAC Reaction: Forms triazole derivatives without the need for a catalyst.

作用機序

The mechanism of action of 6A-Azido-6A-deoxy-beta-cyclodextrin is primarily based on its ability to participate in click chemistry reactions. The azide group reacts with alkyne-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, making it useful for various applications, including bioconjugation and material synthesis .

類似化合物との比較

Similar Compounds

6A-Amino-6A-deoxy-beta-cyclodextrin: Contains an amino group instead of an azide group at the 6A position.

6A-Alkyne-6A-deoxy-beta-cyclodextrin: Contains an alkyne group at the 6A position.

6A-Fluoro-6A-deoxy-beta-cyclodextrin: Contains a fluoro group at the 6A position.

Uniqueness

6A-Azido-6A-deoxy-beta-cyclodextrin is unique due to its azide group, which allows it to participate in click chemistry reactions. This property makes it highly versatile and useful for a wide range of applications in chemistry, biology, medicine, and industry .

生物活性

6A-Azido-6A-deoxy-beta-cyclodextrin (β-CDN3) is a modified form of beta-cyclodextrin, characterized by the presence of an azido group at the 6-position. This compound has garnered attention due to its unique biological activities and potential applications in drug delivery systems, molecular recognition, and as a ligand in various chemical reactions. This article discusses its synthesis, biological activity, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 1160.00 g/mol

- Melting Point : 205 °C (decomposition)

Synthesis

The synthesis of 6A-Azido-6A-deoxy-beta-cyclodextrin typically involves the tosylation of β-cyclodextrin followed by azidation. The azide substitution is crucial for enhancing the solubility and reactivity of the cyclodextrin derivative, allowing it to form complexes with various drugs and other molecules.

Drug Delivery Enhancement

One of the most significant applications of 6A-Azido-6A-deoxy-beta-cyclodextrin is its role as a drug delivery enhancer . Research indicates that β-CDN3 can significantly improve the solubility and bioavailability of hydrophobic drugs. For instance, it has been shown to enhance the topical delivery of dexamethasone through thermoresponsive nanogels, which improves therapeutic efficacy while reducing side effects associated with systemic administration .

Molecular Recognition

The azido group allows for specific interactions with target molecules, enhancing the molecular recognition capabilities of β-CDN3. This property is particularly useful in applications such as chiral separation and targeted drug delivery systems. The ability to form stable complexes with various drugs has been demonstrated, leading to increased therapeutic effectiveness .

Antioxidant Properties

Studies have suggested that cyclodextrins, including β-CDN3, exhibit antioxidant properties. They can scavenge free radicals and protect cells from oxidative stress, which is beneficial in preventing damage in various biological systems . This property makes β-CDN3 a potential candidate for use in formulations aimed at mitigating oxidative damage.

Case Studies

- Topical Delivery Systems :

- Antioxidant Activity :

- Complexation Studies :

特性

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-(azidomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H69N3O34/c43-45-44-1-8-29-15(52)22(59)36(66-8)74-30-9(2-46)68-38(24(61)17(30)54)76-32-11(4-48)70-40(26(63)19(32)56)78-34-13(6-50)72-42(28(65)21(34)58)79-35-14(7-51)71-41(27(64)20(35)57)77-33-12(5-49)69-39(25(62)18(33)55)75-31-10(3-47)67-37(73-29)23(60)16(31)53/h8-42,46-65H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXCXSMYMLPAMS-FOUAGVGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H69N3O34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801305360 | |

| Record name | 6-Deoxy-6-azido-β-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801305360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1160.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98169-85-8 | |

| Record name | 6-Deoxy-6-azido-β-cyclodextrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98169-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Deoxy-6-azido-β-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801305360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。